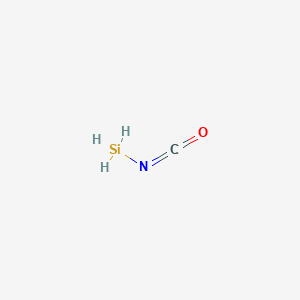
CID 6327522
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silanol es un grupo funcional en la química del silicio caracterizado por la conectividad silicio-oxígeno-hidrógeno (Si–O–H). Está relacionado con el grupo funcional hidroxilo (C–O–H) que se encuentra en todos los alcoholes. Los silanoles a menudo se invocan como intermediarios en la química organosilícica y la mineralogía de silicatos . También están presentes en la superficie de la sílice y los silicatos relacionados, contribuyendo a las propiedades de absorción del gel de sílice .
Rutas sintéticas y condiciones de reacción:
De alcoxisilanos: Los silanoles se pueden sintetizar por hidrólisis de alcoxisilanos.
El método más común involucra la hidrólisis de halosilanos. Por ejemplo, los clorosilanos reaccionan con agua para formar silanoles y ácido clorhídrico:De haluros de sililo: R3Si–Cl+H2O→R3Si–OH+HCl
Los fluorosilanos requieren reactivos más fuertes, como álcalis, para la hidrólisis .Por oxidación de hidruros de sililo: Los hidrosilanos se pueden oxidar utilizando varios oxidantes, incluido el aire, los perácidos, los dioxiranos y el permanganato de potasio.
Métodos de producción industrial:
- Industrialmente, los silanoles se producen mediante métodos de hidrólisis y oxidación similares, que a menudo implican reactores a gran escala y condiciones controladas para garantizar la pureza y el rendimiento .
Tipos de reacciones:
- Los silanoles pueden condensarse para formar disiloxanos:
Condensación: 2R3SiOH→R3Si−O−SiR3+H2O
Esta reacción es fundamental en el proceso sol-gel, que convierte los alcoxisilanos en dióxido de silicio hidratado .Acidez: Los silanoles son más ácidos que los alcoholes correspondientes.
Reactivos y condiciones comunes:
Hidrólisis: El agua es el principal reactivo para las reacciones de hidrólisis que involucran haluros de sililo y alcoxisilanos.
Productos principales:
Aplicaciones Científicas De Investigación
Los silanoles tienen una amplia gama de aplicaciones en varios campos:
Biología y medicina: Los silanoles participan en la modificación superficial de biomateriales y en los sistemas de administración de fármacos debido a su capacidad para formar enlaces estables con moléculas biológicas.
Industria: Los silanoles se utilizan en la producción de adhesivos, selladores y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de los silanoles involucra su capacidad para formar enlaces de hidrógeno y sufrir reacciones de condensación. El enlace silicio-oxígeno-hidrógeno permite que los silanoles interactúen con varios sustratos, facilitando las modificaciones superficiales y la formación de enlaces de siloxano estables . En los sistemas biológicos, los silanoles pueden interactuar con proteínas y otras biomoléculas, influyendo en su estabilidad y función .
Compuestos similares:
Siloxanos: Compuestos con enlaces silicio-oxígeno-silicio.
Silicatos: Compuestos que contienen aniones silicio-oxígeno.
Singularidad de los silanoles:
Comparación Con Compuestos Similares
Propiedades
Número CAS |
14475-38-8 |
|---|---|
Fórmula molecular |
H4OSi |
Peso molecular |
48.116 g/mol |
Nombre IUPAC |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
Clave InChI |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
SMILES |
O[Si] |
SMILES canónico |
O[SiH3] |
Key on ui other cas no. |
70131-67-8 14475-38-8 |
Sinónimos |
silanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)
![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)








![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B228143.png)
